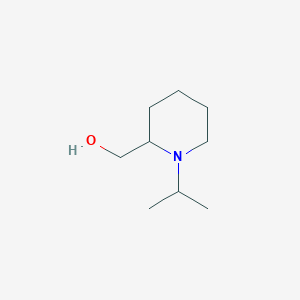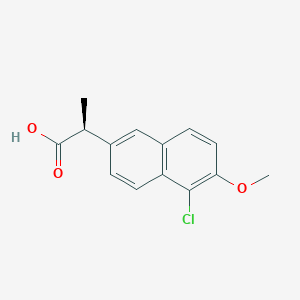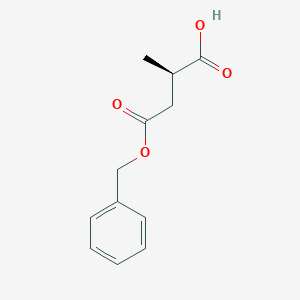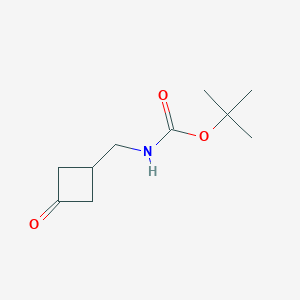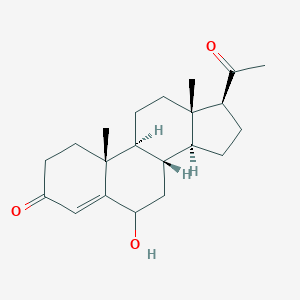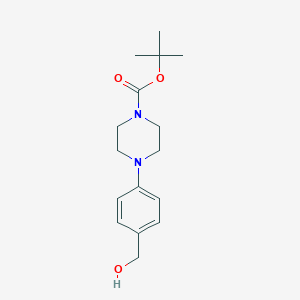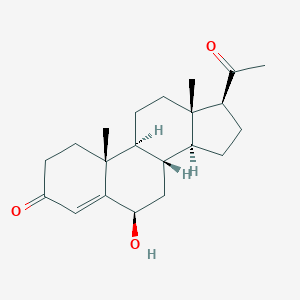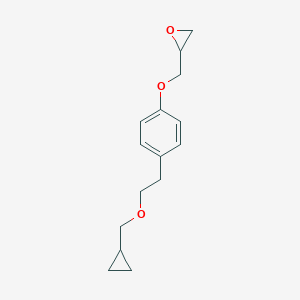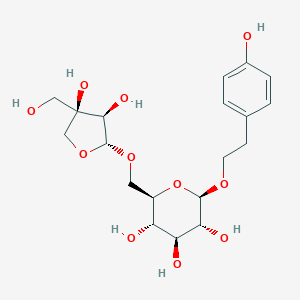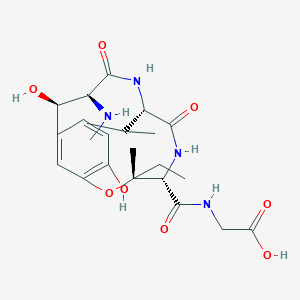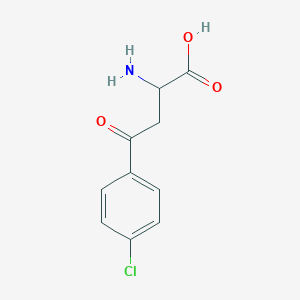
2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid
Overview
Description
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, PubChem CID, etc. It may also include the compound’s role or use in industry or research.
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to elucidate the structure of the compound.Chemical Reactions Analysis
This involves studying the reactivity of the compound. It includes understanding what types of chemical reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, etc. It also involves understanding the compound’s behavior under various conditions.Scientific Research Applications
Molecular Docking and Structural Analysis
- Molecular Docking and Spectroscopic Studies : A study conducted spectroscopic and structural investigations of related compounds, revealing their potential as nonlinear optical materials and possible pharmacological importance due to their inhibition of Placenta Growth Factor (PIGF-1) (Vanasundari et al., 2018).
- Vibrational Spectroscopy and Molecular Structure Analysis : Research on a similar compound provided insights into its molecular structure and vibrational properties, which are crucial for understanding its reactivity and potential applications (Rahul Raju et al., 2015).
Chemical Synthesis and Characterization
- Synthesis and Characterization of Derivatives : Investigations into the synthesis and characterization of similar compounds, examining their crystal structure and thermal properties, provide a foundation for understanding the properties of 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid (Nayak et al., 2014).
Biological Activity and Pharmacological Potential
- Investigation of Biological Activities : Studies suggest the potential biological activities of related compounds, such as their inhibitory activity against specific biological targets. This points to the possible pharmacological applications of 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid (Mary et al., 2017).
Applications in Material Science
- Photovoltaic Properties and Application in Devices : Research exploring the photovoltaic properties of derivatives and their applications in device fabrication highlights the potential use of 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid in material science (Zeyada et al., 2016).
Safety And Hazards
This involves understanding the toxicological profile of the compound, including its LD50, safety precautions that need to be taken while handling it, its environmental impact, etc.
Future Directions
This involves a discussion of the current state of research involving the compound and where future research might be headed. This could include potential applications, areas that need further study, etc.
Each of these sections would involve a thorough literature review, and the information gathered would be carefully cited to ensure accuracy. Please note that this is a general approach and the specific details might vary depending on the compound . If you have a different compound or a more specific question about this compound, feel free to ask!
properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-7-3-1-6(2-4-7)9(13)5-8(12)10(14)15/h1-4,8H,5,12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLOTMANRVIPIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10930324 | |
| Record name | 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10930324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid | |
CAS RN |
139084-65-4 | |
| Record name | Benzenebutanoic acid, alpha-amino-4-chloro-gamma-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139084654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10930324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



